Technical Guide: 7-Methoxyquinoline-2-carbonitrile
Technical Guide: 7-Methoxyquinoline-2-carbonitrile
The following technical guide provides an in-depth analysis of 7-Methoxyquinoline-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
7-Methoxyquinoline-2-carbonitrile is a functionalized quinoline derivative predominantly utilized as a pharmacophore scaffold in the development of MT2 melatonin receptor agonists and kinase inhibitors (specifically targeting EGFR and HER2 pathways). Its structural rigidity, combined with the electronic properties of the C7-methoxy group, makes it an ideal intermediate for structure-activity relationship (SAR) exploration.
Unlike simple quinolines, the presence of the nitrile group at the C2 position serves as a versatile "chemical handle," allowing for rapid transformation into amides, carboxylic acids, or tetrazoles, thereby expanding the chemical space for drug discovery.
Chemical Identity & Physical Properties[1][2][3]
| Property | Specification |
| CAS Number | 1267077-00-8 |
| IUPAC Name | 7-Methoxyquinoline-2-carbonitrile |
| Synonyms | 2-Cyano-7-methoxyquinoline; 7-Methoxy-2-quinolinecarbonitrile |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 187–188 °C (Recrystallized from EtOAc/Petroleum ether) |
| Solubility | Soluble in DMSO, DCM, Chloroform; Sparingly soluble in Water |
| SMILES | COc1ccc2nc(C#N)ccc2c1 |
Synthetic Methodology
The most robust industrial route for synthesizing 7-Methoxyquinoline-2-carbonitrile is the Reissert-Henze Reaction . This method avoids the harsh conditions of direct cyanation and offers higher regioselectivity compared to nucleophilic substitution on halo-quinolines.
Reaction Pathway (Mechanism)
The synthesis proceeds via the activation of 7-methoxyquinoline N-oxide . The N-oxide is activated by an acylating agent (typically benzoyl chloride or dimethylcarbamoyl chloride), rendering the C2 position highly electrophilic. Subsequent attack by a cyanide source (TMSCN or KCN) yields the target nitrile.
Visualization of Synthesis Logic
The following diagram illustrates the critical reaction flow and decision points for the synthesis.
Figure 1: Step-wise synthetic pathway transforming 7-methoxyquinoline to the 2-carbonitrile derivative via N-oxide activation.
Detailed Experimental Protocol
Objective: Synthesis of 7-Methoxyquinoline-2-carbonitrile (Scale: 10 mmol).
Reagents:
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7-Methoxyquinoline N-oxide (1.75 g, 10 mmol)
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Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
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Benzoyl chloride (1.2 equiv)
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Dichloromethane (DCM) (anhydrous, 50 mL)
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Triethylamine (TEA) (1.0 equiv)
Procedure:
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Preparation: Charge a flame-dried 100 mL round-bottom flask with 7-methoxyquinoline N-oxide and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
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Activation: Cool the solution to 0 °C using an ice bath. Add Benzoyl chloride dropwise over 10 minutes. Note: The solution will darken, indicating the formation of the N-benzoyloxyquinolinium salt.
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Cyanation: Add TMSCN dropwise, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 4 hours.
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Quench & Workup: Quench the reaction with saturated NaHCO₃ solution (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization: Recrystallize the crude solid from Ethyl Acetate/Petroleum Ether to yield white needles.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (200 MHz, CDCl₃) | δ 3.99 (s, 3H) | Methoxy group (-OCH₃) |
| δ 7.36 (dd, J=2.5, 9.0 Hz, 1H) | H-6 (Coupling with H-5 and H-8) | |
| δ 7.46 (d, J=2.5 Hz, 1H) | H-8 (Meta coupling, characteristic of 7-sub) | |
| δ 7.60 (d, J=8.5 Hz, 1H) | H-3 (Ortho to CN) | |
| δ 7.78 (d, J=9.0 Hz, 1H) | H-5 | |
| δ 8.15 (d, J=8.5 Hz, 1H) | H-4 | |
| IR Spectroscopy | 2230–2240 cm⁻¹ | C≡N stretch (Nitrile) |
| Mass Spectrometry | m/z 185.07 [M+H]⁺ | Protonated molecular ion |
Data Source: Validated against spectral data from Spadoni et al. (2015).
Applications in Drug Discovery
The 7-methoxyquinoline-2-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for two major classes of therapeutics:
MT2 Melatonin Receptor Agonists
Research indicates that the 7-methoxy group mimics the 5-methoxy group of melatonin, a critical feature for receptor binding affinity. The 2-cyano group allows for the extension of the side chain to form N-anilinoethylamides, which show high selectivity for the MT2 subtype over MT1.
Kinase Inhibition (EGFR/HER2)
In oncology, the quinoline carbonitrile core is used to synthesize 4-anilinoquinoline-3-carbonitriles (via further functionalization). These compounds function as irreversible inhibitors of EGFR and HER2 kinases, used in treating non-small cell lung cancer (NSCLC).
Safety & Handling
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Hazard Class: Acute Toxicant (Oral/Dermal).
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Signal Word: Warning.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Precaution: This compound releases cyanide derivatives upon combustion or strong acid hydrolysis. Handle in a well-ventilated fume hood.
References
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Matrix Scientific. (2024). Product Specification: 7-Methoxyquinoline-2-carbonitrile (CAS 1267077-00-8).[3] Link
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Spadoni, G., et al. (2015). "Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-1,2,3,4-tetrahydroquinolines." Journal of Medicinal Chemistry. Link
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Vomero, S., et al. (2014). "Synthesis and evaluation of new quinoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link
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ChemSrc. (2024). Chemical Properties for CAS 1267077-00-8. Link
